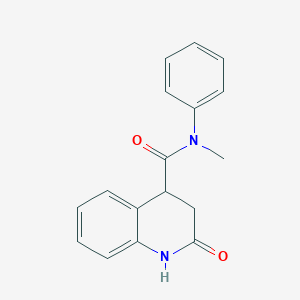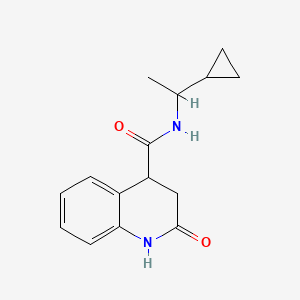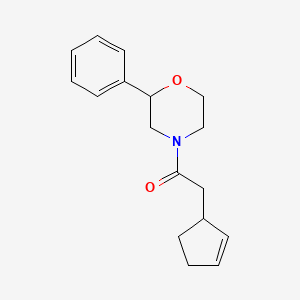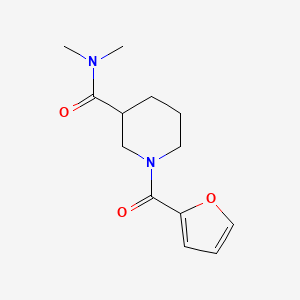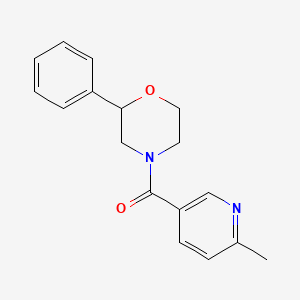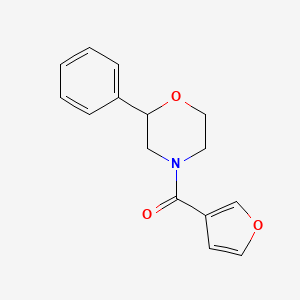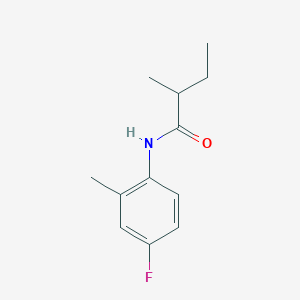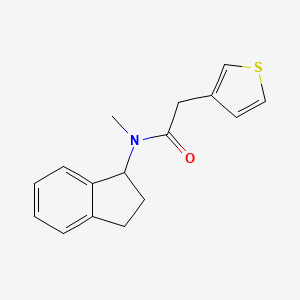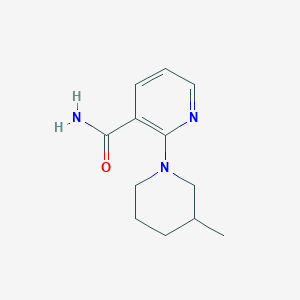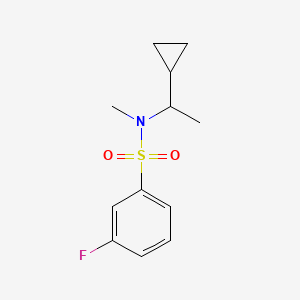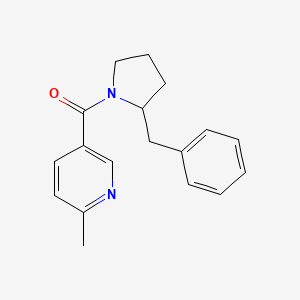
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company, and later gained popularity as a recreational drug in the early 2000s. MDPV is known to produce stimulant effects and has been associated with several adverse health effects. However, in recent years, there has been growing interest in the scientific research application of MDPV due to its potential therapeutic benefits.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias, hypertension, and hyperthermia. It also affects the levels of several neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
实验室实验的优点和局限性
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitters in the brain. Additionally, MDPV has been shown to produce robust and reliable effects in animal models, which makes it a valuable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also several limitations to the use of MDPV in research. It is a highly potent and addictive drug, which can make it difficult to control for factors such as tolerance and withdrawal in animal models. Additionally, the use of MDPV in research raises ethical concerns due to its potential for abuse and harm.
未来方向
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the development of novel treatment approaches for addiction and other psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Finally, there is a need for further research on the long-term effects of MDPV use on the brain and body, as well as the potential risks and benefits of its therapeutic use.
合成方法
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanonexyphenylpropan-2-one with pyrrolidine and subsequently with 3,6-dimethyl-2-pyridinecarboxaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
MDPV has been shown to have potential therapeutic benefits in the treatment of several medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects, which make it a promising candidate for the treatment of anxiety disorders, depression, and chronic pain. Additionally, MDPV has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-10-16(13-19-14)18(21)20-11-5-8-17(20)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJPPGABSUIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



